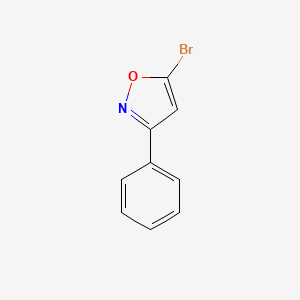

5-Bromo-3-phenylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKOEUYSROXIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955190 | |

| Record name | 5-Bromo-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3356-92-1 | |

| Record name | 3356-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-phenylisoxazole: Properties, Synthesis, and Reactivity

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is classified as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to a wide range of biologically active compounds, demonstrating pharmacological effects that include anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5][6] 5-Bromo-3-phenylisoxazole emerges as a particularly valuable synthon within this class. The strategic placement of a phenyl group at the C3 position and a reactive bromine atom at the C5 position makes it a versatile and powerful building block. The C-Br bond serves as a chemical handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the systematic elaboration of the isoxazole core to generate libraries of complex molecules for drug discovery and materials science.[7][8]

This guide provides an in-depth exploration of the core chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of the isomeric 3-bromo-5-phenylisoxazole are well-documented. While specific experimental data for this compound is less prevalent, its properties can be reliably predicted based on its structure and comparison with closely related analogues.

| Property | Value / Expected Value | Reference |

| Molecular Formula | C₉H₆BrNO | |

| Molecular Weight | 224.06 g/mol | [9] |

| Physical State | Solid | [3] |

| Melting Point (°C) | 72-73 (for isomer 3-bromo-5-phenylisoxazole) | [10] |

| Boiling Point (°C) | 120-121 @ 1 Torr (for isomer 3-bromo-5-phenylisoxazole) | [10] |

| Density (g/cm³) | ~1.52 (for isomer 3-bromo-5-phenylisoxazole) | [10] |

| CAS Number | 10557-74-1 (for isomer 3-bromo-5-phenylisoxazole) | [9][10] |

Synthesis of the 3,5-Disubstituted Isoxazole Core

The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[1][11][12][13] This reaction provides excellent regiochemical control and proceeds under mild conditions.

Causality of the Synthetic Strategy

The reaction's logic hinges on the in situ generation of a nitrile oxide dipole from a stable precursor, typically an aldoxime. This highly reactive intermediate is immediately trapped by a dipolarophile, in this case, a bromo-substituted alkyne.

-

Nitrile Oxide Formation: Benzaldehyde oxime is oxidized to generate phenylnitrile oxide. This is the "3-atom" component of the cycloaddition. Common oxidants include hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) or alkyl nitrites, which facilitate a clean, high-yielding conversion under mild conditions.[11][12][14]

-

Regioselective Cycloaddition: The generated phenylnitrile oxide reacts with a bromo-substituted terminal alkyne. The regioselectivity of this cycloaddition dictates that the carbon atom of the alkyne bonded to the bromine atom will form a bond with the carbon atom of the nitrile oxide, leading specifically to the this compound isomer.

Caption: Synthetic workflow for this compound.

General Experimental Protocol: Synthesis

-

Setup: To a solution of bromoethyne (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add benzaldehyde oxime (1.0 equivalent).

-

Oxidation: Slowly add a solution of [bis(trifluoroacetoxy)iodo]benzene (1.3 equivalents) in DCM to the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

-

Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.[14]

Chemical Reactivity: A Gateway to Molecular Diversity

The primary site of reactivity on the this compound scaffold is the carbon-bromine bond at the C5 position. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an invaluable precursor for synthesizing more complex, poly-functionalized molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species.[15][16][17] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position.[7][8]

Mechanism and Causality: The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: A low-valent Palladium(0) species inserts into the C-Br bond of the isoxazole, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: The organic group from the activated boronic acid (or its ester) is transferred to the palladium center, displacing the bromide. This step requires a base (e.g., K₂CO₃) to activate the organoboron reagent.[15][16][17]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst to continue the cycle.[15]

Caption: Suzuki-Miyaura coupling of this compound.

Spectroscopic Characterization Profile

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.[18]

| Technique | Expected Data |

| ¹H NMR | δ 7.8-7.9 ppm (m, 2H): Protons on the phenyl ring ortho to the isoxazole. δ 7.4-7.5 ppm (m, 3H): Meta and para protons on the phenyl ring. δ ~6.8 ppm (s, 1H): Proton at the C4 position of the isoxazole ring.[18] |

| ¹³C NMR | δ ~163 ppm: C3 (attached to phenyl group). δ ~155 ppm: C5 (attached to bromine). δ 126-131 ppm: Carbons of the phenyl ring. δ ~98 ppm: C4 (protonated carbon).[18] |

| IR (cm⁻¹) | ~3100: Aromatic C-H stretch. ~1610: C=N stretch of the isoxazole ring.[4] ~1500-1580: C=C stretches (aromatic and isoxazole). ~1250, ~1040: C-O stretches.[4] Below 800: C-Br stretch. |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 223 and 225 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom. |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the synthesis of 5-aryl-3-phenylisoxazole derivatives.

Objective

To synthesize 5-(4-methoxyphenyl)-3-phenylisoxazole from this compound and 4-methoxyphenylboronic acid.

Materials

-

This compound (1.0 mmol, 224 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 mmol, 24.5 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane (5 mL, degassed)

-

Water (1 mL, degassed)

Methodology

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Atmosphere Exchange: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst that forms in situ.

-

Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The use of degassed solvents further protects the catalyst.

-

Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

-

Reaction Monitoring: Monitor the reaction's completion by taking a small aliquot, diluting it, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Caption: Experimental workflow for a Suzuki-Miyaura reaction.

Conclusion

This compound stands as a quintessential example of a versatile heterocyclic building block. Its synthesis is accessible through reliable cycloaddition chemistry, and its true value is realized in its reactivity. The bromine atom at the C5 position acts as a linchpin for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This reactivity provides a direct and efficient route to novel, highly functionalized isoxazole derivatives, empowering researchers in drug discovery and materials science to rapidly generate molecular complexity and explore new chemical space. A thorough understanding of its properties and reaction mechanisms is therefore essential for any scientist working at the forefront of modern synthetic chemistry.

References

- Ukhin, L. Y., et al. (2007). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing).

- Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48, 3996-4008.

- Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes).

- PubChem. 5-Bromo-3-phenyl-2,1-benzisoxazole.

- Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.

- ResearchGate. Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids.

- Supporting Information for related isoxazole compounds.

- BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.

- PubChem. 5-Amino-4-bromo-3-phenylisoxazole.

- ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).

- Supporting Information for related isoxazole compounds.

- ChemicalBook. 3-BROMO-5-PHENYL-ISOXAZOLE Chemical Properties.

- ChemSynthesis. 3-bromo-5-phenylisoxazole.

- PubChem. Isoxazole, 5-(4-bromophenyl)-3-phenyl-.

- NROChemistry. Suzuki Coupling: Mechanism & Examples.

- ResearchGate. 3,5-Disubstituted isoxazole derivative.

- Asian Journal of Research in Chemistry. (2022). Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity.

- Santa Cruz Biotechnology. 5-(Bromoacetyl)-3-phenylisoxazole.

- NIH National Center for Biotechnology Information. (2023). Advances in isoxazole chemistry and their role in drug discovery. PMC.

- Wikipedia. Suzuki reaction.

- BenchChem. (2025). Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole.

- Impactfactor. (2022). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.

- Organic Chemistry Portal. Suzuki Coupling.

- MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- BenchChem. (2025). NMR Analysis of 5-Bromo-3-methylbenzo[d]isoxazole: A Comparative Guide.

- PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.

- ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.

- Chemsrc. 5-Bromo-3-phenyl-2,1-benzisoxazole.

- ResearchGate. (2022). Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones.

Sources

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 3-BROMO-5-PHENYL-ISOXAZOLE CAS#: 10557-74-1 [amp.chemicalbook.com]

- 11. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. sciforum.net [sciforum.net]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. rsc.org [rsc.org]

Foreword: The Strategic Importance of the Isoxazole Scaffold

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-phenylisoxazole from Chalcone

Authored for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring system is a prominent pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] As five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, isoxazoles serve as versatile bioisosteres for other functional groups and contribute favorably to a molecule's pharmacokinetic profile. Derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The targeted synthesis of specifically functionalized isoxazoles, such as this compound, is therefore a critical endeavor for the discovery of novel chemical entities with therapeutic potential.

This guide provides a comprehensive, mechanistically-driven overview of a robust synthetic pathway to this compound, commencing from the versatile chalcone intermediate. We will dissect the causality behind experimental choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached through a multi-step sequence that ensures high regioselectivity and yield. Our strategy hinges on the construction of the isoxazole ring from a chalcone-derived intermediate, followed by a selective bromination at the C5 position.

Caption: Retrosynthetic pathway for this compound.

This workflow is divided into three primary stages:

-

Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one): A foundational Claisen-Schmidt condensation reaction.

-

Formation of the Isoxazole Core: A two-step process involving the bromination of the chalcone's alkene bond to form a dibromide intermediate, followed by cyclization with hydroxylamine.

-

Regioselective Bromination: The final installation of the bromine atom at the C5 position of the 3-phenylisoxazole ring.

Part 1: Synthesis of Chalcone via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are excellent precursors for heterocyclic synthesis.[3] The Claisen-Schmidt condensation, a type of crossed aldol condensation, is the canonical method for their preparation.[4]

Mechanism and Rationale

The reaction proceeds under basic conditions (e.g., NaOH, KOH), where the base selectively deprotonates the α-carbon of the ketone (acetophenone) due to the absence of α-hydrogens on the aldehyde (benzaldehyde).[5] This generates a reactive enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the highly conjugated and thermodynamically stable chalcone.

Experimental Protocol: Synthesis of 1,3-Diphenyl-2-propen-1-one

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |

| Benzaldehyde | 106.12 | 20 | 2.12 g (2.0 mL) |

| Acetophenone | 120.15 | 20 | 2.40 g (2.3 mL) |

| Ethanol (95%) | 46.07 | - | 25 mL |

| Sodium Hydroxide | 40.00 | - | 25 mL of 10% (w/v) aq. solution |

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve acetophenone (20 mmol) and benzaldehyde (20 mmol) in 25 mL of 95% ethanol. Stir the mixture at room temperature until a homogenous solution is formed.[6]

-

While stirring, add 25 mL of a 10% aqueous sodium hydroxide solution dropwise over 15-20 minutes. Maintain the temperature around 20-25°C, using an ice bath if necessary.[7]

-

After the addition is complete, continue stirring vigorously at room temperature for 2-3 hours. A yellow precipitate of chalcone will form.[7]

-

Allow the mixture to stand overnight in a refrigerator to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper, followed by a final wash with a small amount of cold ethanol to remove unreacted starting materials.[8]

-

The crude chalcone can be purified by recrystallization from hot ethanol to yield pale yellow crystals. A typical yield is 85-95%.[8]

Part 2: Formation and Cyclization to the Isoxazole Core

The conversion of the chalcone to the isoxazole ring proceeds via a stable dibromide intermediate. This approach is superior to direct reaction with the chalcone as it provides a clear pathway for the subsequent elimination and cyclization steps required to form the aromatic heterocycle.

Step 2a: Synthesis of 2,3-Dibromo-1,3-diphenylpropan-1-one

Mechanism: This reaction is a classic example of electrophilic addition of a halogen across a double bond. The π-bond of the chalcone's alkene acts as a nucleophile, attacking a bromine molecule (Br₂) and forming a cyclic bromonium ion intermediate. The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion in an anti-addition, leading to the vicinal dibromide.

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |

| Chalcone | 208.26 | 10 | 2.08 g |

| Glacial Acetic Acid | 60.05 | - | 40 mL |

| Bromine (Br₂) | 159.81 | 10 | 1.60 g (0.51 mL) |

Procedure:

-

Dissolve the chalcone (10 mmol) in 40 mL of glacial acetic acid in a 100 mL flask. Gentle warming may be required.[9]

-

In a separate vessel, prepare a solution of bromine (10 mmol) in 5 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirring chalcone solution at room temperature. The characteristic red-brown color of bromine should disappear upon addition.

-

After the complete addition of bromine, stir the mixture for an additional 30 minutes.

-

Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. The white precipitate of the chalcone dibromide will form.[9]

-

Collect the solid by vacuum filtration, wash with water, and dry. The product is typically of sufficient purity for the next step. A typical yield is >90%.

Step 2b: Cyclization to 3-Phenylisoxazole

Mechanism: The reaction of the chalcone dibromide with hydroxylamine in the presence of a strong base (like KOH) is a condensation-elimination sequence. First, the hydroxylamine reacts with the ketone carbonyl to form an oxime intermediate. The base then promotes a double dehydrobromination (elimination of two molecules of HBr). The second elimination step is facilitated by an intramolecular nucleophilic attack of the oxime oxygen, which leads to the formation of the stable, aromatic isoxazole ring.[9][10]

Caption: Key transformations in the cyclization step.

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |

| Chalcone Dibromide | 368.07 | 5 | 1.84 g |

| Hydroxylamine HCl | 69.49 | 10 | 0.70 g |

| Potassium Hydroxide (KOH) | 56.11 | 20 | 1.12 g |

| Ethanol (95%) | 46.07 | - | 50 mL |

| Water | 18.02 | - | 10 mL |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone dibromide (5 mmol) in 50 mL of 95% ethanol.[9]

-

Add a solution of hydroxylamine hydrochloride (10 mmol) in 5 mL of water.

-

Heat the mixture to reflux using a heating mantle.

-

While refluxing, add a solution of potassium hydroxide (20 mmol) in 5 mL of water dropwise over 15 minutes.[9]

-

Continue to heat the mixture at reflux for an additional 1-2 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water to precipitate the product.

-

Collect the crude 3-phenylisoxazole by vacuum filtration, wash with water, and dry. The product can be purified by recrystallization from an ethanol/water mixture.

Part 3: Regioselective Synthesis of this compound

The final step is the selective bromination of the 3-phenylisoxazole ring. The electronic nature of the isoxazole ring directs electrophilic substitution preferentially to the C5 position, which is susceptible to attack due to the directing effect of the ring oxygen.

Mechanism: While several brominating agents can be used, N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine. The reaction can proceed via an electrophilic aromatic substitution mechanism, potentially catalyzed by acid traces, where the isoxazole ring attacks the polarized bromine atom of the brominating agent.

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |

| 3-Phenylisoxazole | 145.16 | 5 | 0.73 g |

| N-Bromosuccinimide (NBS) | 177.98 | 5.5 | 0.98 g |

| Carbon Tetrachloride (CCl₄) or Acetonitrile | - | - | 30 mL |

Procedure:

-

Dissolve 3-phenylisoxazole (5 mmol) in 30 mL of a suitable solvent like carbon tetrachloride or acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (5.5 mmol, 1.1 equivalents).

-

Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC. The formation of succinimide as a byproduct may be observed.[11][12]

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Overall Synthetic Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Scribd. Synthesis of Chalcone From Benzaldehyde and Acetophenone. Available from: [Link]

-

The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Available from: [Link]

-

The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]

-

Giménez, V., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. Available from: [Link]

-

Kohler, E. P., & Chadwell, H. M. Benzalacetophenone. Organic Syntheses. Available from: [Link]

-

Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Available from: [Link]

-

Beccalli, E. M., et al. (1974). Neighbouring group participation in isoxazole ring bromination. Part I. Spirobi-isoxazolines from 5-phenacyl-3-phenylisoxazole oxime. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Reddit. (2017). [College Organic Chem II Lab] Dibromide to isoxazole mechanism with NH2OH-HCL and KOH. r/HomeworkHelp. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC - NIH. Available from: [Link]

-

ResearchGate. Effect of hydroxylamine hydrochloride on chalcones. Available from: [Link]

-

ResearchGate. (2016). Chemistry of Chalcone Synthesis and its derivatives. Available from: [Link]

-

Chegg.com. (2021). Solved Synthesis of isoxazole from brominated chalcone. Available from: [Link]

-

Kumara, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available from: [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. National Institutes of Health. Available from: [Link]

- Blecker, H. H. (1955). The Mechanism of Isoxazole Formation from Chalcones and Their Derivatives. Google Books.

-

Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Available from: [Link]

- Beccalli, E. M., et al. (1974). Neighbouring group participation in isoxazole ring bromination. Part I. Spirobi-isoxazolines from 5-phenacyl-3-phenylisoxazole oxime. Journal of the Chemical Society, Perkin Transactions 1. DOI:10.1039/P19740000679.

-

Göksu, S., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Available from: [Link]

-

Chen, Y., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. Available from: [Link]

-

Kumar, S., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central. Available from: [Link]

-

ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). Available from: [Link]

-

Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available from: [Link]

-

ResearchGate. The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole. Available from: [Link]

-

ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Available from: [Link]

-

Kumar, P., et al. (2022). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. PubMed. Available from: [Link]

-

PubChem. 5-Bromo-3-phenyl-2,1-benzisoxazole. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. odinity.com [odinity.com]

- 10. reddit.com [reddit.com]

- 11. Neighbouring group participation in isoxazole ring bromination. Part I. Spirobi-isoxazolines from 5-phenacyl-3-phenylisoxazole oxime - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis

An In-Depth Technical Guide to the Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry and drug development, present in numerous therapeutic agents due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2][3] The 1,3-dipolar cycloaddition reaction, particularly the Huisgen cycloaddition, stands as the most powerful and convergent method for the synthesis of the isoxazole core.[4][5] This guide provides an in-depth exploration of the [3+2] cycloaddition mechanism between nitrile oxides and alkynes. It delves into the theoretical underpinnings that govern reactivity and regioselectivity, the practical considerations for generating the reactive nitrile oxide intermediate, and detailed protocols for laboratory application. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this pivotal reaction.

The Strategic Importance of the Isoxazole Scaffold

The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, is a privileged structure in pharmaceutical science.[2] Its presence in marketed drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin underscores its significance.[2] The isoxazole ring is not merely a passive linker; its electronic nature and capacity for hydrogen bonding allow it to engage with biological targets, often enhancing efficacy, modulating pharmacokinetic properties, and reducing toxicity.[2][3] The demand for efficient and selective methods to construct diverse isoxazole libraries is therefore a primary driver for innovation in synthetic chemistry.

The Core Reaction: A [3+2] Pericyclic Event

The synthesis of isoxazoles is most effectively achieved through a 1,3-dipolar cycloaddition, a type of pericyclic reaction between a 1,3-dipole and a "dipolarophile".[4][5] For isoxazole synthesis, the key players are a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[6][7]

The reaction proceeds via a concerted mechanism, where the 4π-electron system of the nitrile oxide and the 2π-electron system of the alkyne simultaneously form two new sigma bonds in a single transition state.[4] This [3+2] cycloaddition creates the five-membered isoxazole ring in a highly atom-economical fashion. While the reaction with an alkyne yields an aromatic isoxazole, the corresponding reaction with an alkene produces a non-aromatic isoxazoline.[4]

Caption: General Mechanism of Isoxazole Synthesis.

The Critical Intermediate: In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization, making them unsuitable for isolation.[8] Therefore, the core of a successful isoxazole synthesis lies in the efficient in situ generation of the nitrile oxide, which is immediately trapped by the alkyne dipolarophile present in the reaction mixture. The choice of precursor and generation method is a critical experimental decision.

The most common and field-proven methods include:

-

Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide (often a chloride) with a non-nucleophilic base like triethylamine. The base abstracts a proton, leading to the elimination of HX and formation of the nitrile oxide.[9]

-

Oxidation of Aldoximes: A widely used and versatile approach involves the oxidation of a stable aldoxime precursor. A variety of oxidants can be employed, with reagents like Chloramine-T, sodium hypochlorite (bleach), or tert-butyl hypoiodite being particularly effective.[6][10][11] This method avoids the need to pre-form a hydroximoyl halide.

-

Dehydration of Primary Nitroalkanes: Treatment of primary nitroalkanes with dehydrating agents, such as phenyl isocyanate in the presence of a base, provides another reliable route to nitrile oxides.[9]

Caption: FMO Interactions in Cycloaddition.

Practical Execution: Experimental Protocols

Trustworthy protocols are self-validating. The following procedure details a general and reliable method for the synthesis of 3,5-disubstituted isoxazoles using the oxidation of an aldoxime.

Protocol: Conventional Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes the synthesis of an isoxazole via the in situ generation of a nitrile oxide from an aldoxime using Chloramine-T as the oxidant, followed by cycloaddition with a terminal alkyne. [6] Materials:

-

Substituted Aldoxime (1.0 eq)

-

Terminal Alkyne (1.2 eq)

-

Chloramine-T trihydrate (1.1 eq)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in ethanol.

-

Nitrile Oxide Generation: To this stirring solution, add Chloramine-T trihydrate (1.1 eq) portion-wise over 10-15 minutes at room temperature. The causality for this portion-wise addition is to maintain a low, steady-state concentration of the highly reactive nitrile oxide, minimizing its dimerization and maximizing the desired cycloaddition.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 2-4 hours).

-

Workup - Quenching and Extraction: Once the reaction is complete, remove the ethanol under reduced pressure. To the residue, add dichloromethane (DCM) and water. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3,5-disubstituted isoxazole.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Methodological Variations

For enhanced efficiency and sustainability, several alternative protocols have been developed.

| Method | Key Features | Advantages |

| Microwave-Assisted | Reaction performed in a sealed vessel under microwave irradiation. | Drastically reduced reaction times (minutes vs. hours); often improved yields by minimizing side reactions. [12] |

| Mechanochemical | Solvent-free reaction conducted by grinding reactants together in a ball mill. | Green chemistry approach; avoids bulk solvents; can enable reactions of poorly soluble substrates. [6] |

| Copper-Catalyzed | Use of a Cu(I) catalyst, often with terminal alkynes. | Can provide high regioselectivity and allow for milder reaction conditions. [13][14] |

Conclusion

The 1,3-dipolar cycloaddition of nitrile oxides and alkynes is a robust, versatile, and highly efficient strategy for the synthesis of isoxazoles. A thorough understanding of the underlying mechanism, the factors controlling regioselectivity, and the practical nuances of generating the reactive dipole are paramount for any researcher in the fields of organic synthesis and drug discovery. By mastering these principles, scientists can rationally design and execute the synthesis of novel isoxazole-containing molecules, paving the way for the development of next-generation therapeutics.

References

-

1,3-Dipolar cycloaddition - Wikipedia . Wikipedia. [Link]

-

Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... . ResearchGate. [Link]

-

Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines . PubMed Central (PMC). [Link]

-

Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition . ACS Publications. [Link]

-

Nitrile Oxide Synthesis Via Oxime . ChemTube3D. [Link]

-

1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole . ChemTube3D. [Link]

-

Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models . Sci-Hub. [Link]

-

Mechanism of 1,3-dipolar cycloaddition reaction . ResearchGate. [Link]

-

Isoxazole synthesis . Organic Chemistry Portal. [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile . Zanco Journal of Medical Sciences. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . SpringerLink. [Link]

-

Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction . MDPI. [Link]

-

A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction . MDPI. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition . Organic Chemistry Portal. [Link]

-

Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities . ResearchGate. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery . RSC Publishing. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery . PubMed Central (PMC). [Link]

-

Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition . PubMed Central (PMC). [Link]

-

Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition . Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Isoxazole synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-3-phenylisoxazole

This guide provides a detailed exploration of the molecular structure and conformational properties of 5-Bromo-3-phenylisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical insights with experimental data from analogous compounds to present a comprehensive understanding of this molecule's key structural features.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic and steric properties of the isoxazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. This compound, in particular, is a valuable synthetic intermediate, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound: A General Approach

The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2][3] A plausible and efficient synthetic route to this compound involves the in-situ generation of benzonitrile oxide from benzaldoxime, which then reacts with bromoacetylene.

Experimental Protocol: 1,3-Dipolar Cycloaddition

Materials:

-

Benzaldoxime

-

N-Chlorosuccinimide (NCS) or Chloramine-T

-

Bromoacetylene (can be generated in situ or used as a solution)

-

Triethylamine or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of benzaldoxime in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Nitrile Oxide Generation: The oxidizing agent (e.g., N-Chlorosuccinimide) is added portion-wise to the stirred solution at 0 °C. A base, such as triethylamine, is then added to facilitate the elimination of HCl and generate the benzonitrile oxide intermediate.

-

Cycloaddition: Bromoacetylene is introduced to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Caption: Synthetic workflow for this compound.

Molecular Structure and Conformation

The isoxazole ring is expected to be essentially planar. The key conformational feature of this compound is the dihedral angle between the phenyl ring and the isoxazole ring. This angle is determined by the balance between steric hindrance and the drive for extended conjugation. In a closely related compound, N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide, the dihedral angle between the isoxazole and phenyl rings was determined to be 14.05°.[4] This suggests a near-coplanar arrangement, allowing for significant electronic communication between the two ring systems.

Table 1: Predicted Molecular Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | ~1.88 |

| N-O | ~1.41 |

| C=N | ~1.31 |

| C-C (isoxazole) | ~1.43 |

| C-O | ~1.34 |

| C-C (phenyl-isoxazole) | ~1.47 |

| Bond Angles (°) | |

| C-C-Br | ~128 |

| C-N-O | ~109 |

| C-C=N | ~112 |

| Dihedral Angle (°) | |

| Phenyl Ring - Isoxazole Ring | ~10-20° |

Note: The values in this table are estimations based on data from analogous structures and computational models and should be considered as such.

Caption: Key structural features of this compound.

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected.[5][6]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ 7.8-8.0 ppm (m, 2H): Protons ortho to the isoxazole ring. δ 7.4-7.6 ppm (m, 3H): Protons meta and para to the isoxazole ring. δ ~6.9 ppm (s, 1H): Proton on the isoxazole ring. |

| ¹³C NMR (CDCl₃) | δ ~170 ppm: C5 of isoxazole (attached to Br). δ ~163 ppm: C3 of isoxazole (attached to phenyl). δ 125-131 ppm: Phenyl carbons. δ ~98 ppm: C4 of isoxazole. |

| IR (KBr, cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~1600, ~1480: Aromatic C=C stretch. ~1570: C=N stretch of isoxazole. ~1400: N-O stretch. ~600-500: C-Br stretch. |

| Mass Spectrometry (EI) | M⁺ and [M+2]⁺ peaks of approximately equal intensity, characteristic of a monobrominated compound. Fragmentation would likely involve loss of Br, CO, and cleavage of the isoxazole ring. |

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometric and electronic properties of molecules like this compound.[7][8] Such calculations can provide optimized geometries, bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. Furthermore, computational methods can be used to predict NMR and IR spectra, aiding in the interpretation of experimental results. Conformational analysis using computational methods can help to understand the rotational barrier between the phenyl and isoxazole rings and identify the lowest energy conformation.[9]

Applications in Drug Discovery and Materials Science

The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents at the 5-position of the isoxazole ring. This allows for the systematic exploration of the chemical space around the isoxazole core to optimize biological activity. Isoxazole derivatives have been investigated as inhibitors of various enzymes and receptors, highlighting the potential of this compound as a starting point for the development of new therapeutic agents.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its molecular structure is characterized by a planar isoxazole ring and a near-coplanar phenyl substituent, allowing for electronic conjugation between the two moieties. While a definitive crystal structure is yet to be reported, a comprehensive understanding of its molecular geometry, conformation, and spectroscopic properties can be achieved through the analysis of closely related compounds and computational modeling. This guide provides a foundational understanding of these key characteristics to support further research and application of this versatile molecule.

References

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Di Mola, A., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

-

Di Mola, A., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

-

Gomez, H., et al. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. [Link]

-

Supporting Information. (n.d.). Angewandte Chemie. [Link]

-

Yuzuri, T., et al. (n.d.). I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Georgia State University. [Link]

-

Barone, V., et al. (1988). Conformational behaviour of non-fused biheterocycles. Part XV. Isomeric phenylisoxazoles. Semantic Scholar. [Link]

-

Wang, T., et al. (2013). N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide. PubMed. [Link]

-

Abbas, F. A., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

- 9. semanticscholar.org [semanticscholar.org]

Spectroscopic Data of 5-Bromo-3-phenylisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Bromo-3-phenylisoxazole: A Molecule of Interest

This compound belongs to the isoxazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and a phenyl group on the isoxazole ring suggests potential for further functionalization and modulation of its physicochemical and pharmacological properties. Accurate structural elucidation through spectroscopic methods is the cornerstone of any research and development involving this molecule. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS No. 3356-92-1).

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features and comparison with experimentally obtained data for isomeric and substituted analogs.[1]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 - 7.75 | Multiplet | 2H | H-2', H-6' (ortho-protons of phenyl ring) |

| ~7.50 - 7.40 | Multiplet | 3H | H-3', H-4', H-5' (meta- and para-protons of phenyl ring) |

| ~6.70 | Singlet | 1H | H-4 (isoxazole ring proton) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C-3 (isoxazole ring) |

| ~158.0 | C-5 (isoxazole ring) |

| ~130.5 | C-4' (para-carbon of phenyl ring) |

| ~129.0 | C-2', C-6' (ortho-carbons of phenyl ring) |

| ~128.5 | C-1' (ipso-carbon of phenyl ring) |

| ~127.0 | C-3', C-5' (meta-carbons of phenyl ring) |

| ~95.0 | C-4 (isoxazole ring) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1610, 1580, 1480 | Medium to Strong | C=C and C=N stretching (aromatic and isoxazole rings) |

| ~1450 | Medium | C-H in-plane bending |

| ~1250 | Medium | Asymmetric C-O-C stretch (isoxazole ring) |

| ~950 | Medium | N-O stretch (isoxazole ring) |

| ~800 - 600 | Strong | C-H out-of-plane bending (aromatic), C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Interpretation |

| 223/225 | [M]⁺˙ (Molecular ion peak, characteristic 1:1 ratio for Bromine isotopes) |

| 144 | [M - Br]⁺ |

| 116 | [C₇H₄NO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the lone proton on the isoxazole ring.

-

Aromatic Protons (δ ~7.80 - 7.40 ppm): The five protons of the phenyl group will resonate in the aromatic region. The ortho-protons (H-2' and H-6') are expected to appear at a slightly downfield chemical shift (~7.80 - 7.75 ppm) due to the deshielding effect of the isoxazole ring. The meta- (H-3', H-5') and para- (H-4') protons will likely appear as a complex multiplet at a slightly upfield position (~7.50 - 7.40 ppm).

-

Isoxazole Proton (δ ~6.70 ppm): The proton at the C-4 position of the isoxazole ring is anticipated to appear as a sharp singlet around 6.70 ppm. Its chemical shift is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the anisotropic effect of the phenyl ring.

The proton-decoupled ¹³C NMR spectrum will provide insights into the number and electronic environment of the carbon atoms.

-

Isoxazole Carbons: The C-3 and C-5 carbons of the isoxazole ring are expected to resonate at downfield chemical shifts (~163.0 ppm and ~158.0 ppm, respectively) due to their attachment to electronegative heteroatoms. The C-4 carbon, bearing a proton, will appear at a more upfield position (~95.0 ppm).

-

Phenyl Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (δ 127.0 - 130.5 ppm). The ipso-carbon (C-1'), attached to the isoxazole ring, is expected around 128.5 ppm. The chemical shifts of the other phenyl carbons will be influenced by the electron-withdrawing nature of the isoxazole substituent.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the phenyl and isoxazole rings.

-

Ring Stretching (C=C and C=N): A series of medium to strong bands between 1610 cm⁻¹ and 1480 cm⁻¹ will be characteristic of the C=C stretching vibrations of the phenyl ring and the C=N stretching of the isoxazole ring.

-

N-O and C-O-C Stretching: The stretching vibrations of the N-O and C-O-C bonds within the isoxazole ring are expected to appear in the fingerprint region, around 950 cm⁻¹ and 1250 cm⁻¹, respectively.

-

C-Br Stretching: A strong absorption band in the lower frequency region of the fingerprint region (around 800-600 cm⁻¹) can be attributed to the C-Br stretching vibration.

Caption: Experimental workflow for synthesis and characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

-

Molecular Ion Peak ([M]⁺˙): Due to the presence of bromine, the molecular ion peak is expected to appear as a pair of peaks at m/z 223 and 225, with an approximate 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several characteristic pathways. Loss of a bromine radical would lead to a fragment at m/z 144. Cleavage of the isoxazole ring could generate the benzoyl cation at m/z 105 and the phenyl cation at m/z 77.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second relaxation delay.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a 1-second acquisition time, and a 2-second relaxation delay.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. While based on sound spectroscopic principles and data from analogous compounds, experimental verification of this data is crucial for unambiguous structural confirmation. The provided protocols offer a standardized approach for researchers to obtain and confirm the spectroscopic characteristics of this promising heterocyclic compound, thereby facilitating its further investigation in various scientific disciplines.

References

-

Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity. Asian Journal of Research in Chemistry.

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.

Sources

solubility and stability of 5-Bromo-3-phenylisoxazole

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-3-phenylisoxazole

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 3356-92-1), a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] Understanding the physicochemical properties of its derivatives, such as this compound, is paramount for advancing drug discovery, formulation development, and ensuring product quality and efficacy. This document, intended for researchers, scientists, and drug development professionals, details the predicted solubility profile, provides robust protocols for its experimental determination, and outlines a systematic approach to evaluating its chemical stability through forced degradation studies.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic heterocyclic compound. The presence of the phenyl group, the bromine atom, and the isoxazole ring imparts a unique combination of lipophilicity and polarity that governs its behavior in various chemical environments.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 3356-92-1 | [2][3] |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.06 g/mol | [2] |

| Physical State | Solid (Predicted) | |

| Melting Point | 72-73°C (for isomer 3-bromo-5-phenylisoxazole) | [4] |

| Boiling Point | 120-121°C at 1 Torr (for isomer 3-bromo-5-phenylisoxazole) | [4] |

| pKa (Predicted) | -6.62 ± 0.28 | [4] |

Note: Some physical data is for the isomer 3-bromo-5-phenylisoxazole and should be considered indicative, not definitive, for this compound.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The principle of "like dissolves like" provides a foundational framework for predicting solubility based on the polarity of the solute and solvent.[5] this compound, with its phenyl ring and bromine substituent, possesses significant non-polar character, while the nitrogen and oxygen heteroatoms in the isoxazole ring introduce polarity. This amphiphilic nature suggests moderate solubility in a range of organic solvents.

Predicted Solubility

Based on its chemical structure, the solubility of this compound in common laboratory solvents is predicted as follows. It is expected to exhibit good solubility in moderately polar to polar aprotic solvents and limited solubility in highly polar (aqueous) or non-polar hydrocarbon solvents.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | High polarity of water is incompatible with the large non-polar phenyl-bromo moiety. |

| Methanol | Moderate | Hydrogen bonding capability and moderate polarity allow for some interaction. | |

| Ethanol | Moderate to High | Lower polarity than methanol provides better compatibility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity and aprotic nature effectively solvate the molecule. |

| Acetone | High | Good balance of polarity to dissolve the compound. | |

| Acetonitrile (ACN) | Moderate to High | Effective at solvating moderately polar compounds. | |

| Non-Polar | Dichloromethane (DCM) | High | Effective at dissolving compounds with significant non-polar character. |

| Hexane | Low | Lacks the polarity needed to interact with the isoxazole ring. |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

To move beyond prediction, a robust experimental protocol is necessary. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Objective: To quantify the solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (≥98% purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid reservoir remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

-

Equilibration: Place the sealed vials in a temperature-controlled orbital shaker (e.g., 25°C) and agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles. The first few drops should be discarded to saturate the filter material.

-

Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of this compound using a validated, stability-indicating HPLC method against a standard calibration curve.

-

Calculation: Express solubility in desired units (e.g., mg/mL or µg/mL) based on the measured concentration and dilution factor.

Trustworthiness Check: The protocol's integrity is maintained by ensuring the presence of excess solid at the end of the experiment, validating the analytical method for accuracy and precision, and confirming that equilibrium has been achieved.

Visualization: Factors Influencing Solubility

Caption: Key physicochemical factors governing the solubility of a compound.

Stability Profile and Degradation Pathways

Evaluating the intrinsic stability of a drug substance is a mandatory regulatory requirement and a cornerstone of rational drug development.[6] Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8]

Predicted Degradation Pathways

The chemical structure of this compound suggests susceptibility to several modes of degradation:

-

Hydrolytic Degradation: The isoxazole ring, an ester bioisostere, may be susceptible to cleavage under harsh acidic or basic conditions, potentially leading to the formation of a β-dicarbonyl compound or related derivatives.

-

Oxidative Degradation: The molecule could be sensitive to oxidation, particularly at the electron-rich phenyl and isoxazole rings. Studies on other heterocyclic compounds have shown that oxidation is a common degradation pathway.[9][10]

-

Photodegradation: Aromatic and heterocyclic systems are often photolabile. Exposure to UV light can induce complex degradation pathways, including ring cleavage or rearrangement, as observed in studies on isoxazole derivatives.[11][12]

-

Thermal Degradation: While generally stable at ambient temperatures, exposure to high heat can provide the energy needed to overcome activation barriers for decomposition.

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines.[6]

Materials:

-

This compound

-

Solvents: Acetonitrile, Methanol, Water (HPLC grade)

-

Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Environmental Chambers: Oven for thermal stress, Photostability chamber with controlled light/UV exposure

-

HPLC-UV/MS system for analysis

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for a defined period (e.g., 24, 48 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature for a defined period (e.g., 12, 24 hours).

-

Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Stress: Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for 7 days. Also, expose the stock solution to 60°C.

-

Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

-

Sample Processing: At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the unstressed control and all stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS).

-

Data Evaluation:

-

Calculate the percentage degradation of this compound in each condition.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products).

-

Use the mass spectral data to propose structures for the observed degradants.

-

Perform a mass balance analysis to ensure that all degradation products have been accounted for.

-

Expertise & Causality: The choice of stress conditions is designed to accelerate potential degradation reactions that could occur over a product's shelf-life.[13] For instance, using 0.1 M acid/base and 3% H₂O₂ are standard starting points, with conditions adjusted to achieve a target degradation of 5-20%, which is ideal for developing and validating a stability-indicating method.[6]

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This guide provides a foundational understanding of the . The predictive solubility assessment suggests that solvents like DMSO, acetone, and dichloromethane are suitable for solubilization, while aqueous solubility is expected to be poor. The outlined forced degradation protocol provides a systematic and robust framework for identifying potential liabilities in the molecule's chemical stability. The insights gained from these studies are essential for guiding formulation strategies, defining appropriate storage conditions, establishing a valid shelf-life, and ensuring the development of a safe and effective final product. Experimental verification of these predicted profiles is a critical next step for any research or development program involving this compound.

References

- 3-BROMO-5-PHENYL-ISOXAZOLE CAS#: 10557-74-1. ChemicalBook.

- Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.

- Li, X., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp.

- Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.

- 5-Bromo-3-phenyl-2,1-benzisoxazole.

- 5-Amino-4-bromo-3-phenylisoxazole.

- A Brief Study on Forced Degradation Studies with Regulatory Guidance.

- Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem.

- Isoxazole, 5-(4-bromophenyl)-3-phenyl-.

- 3-bromo-5-phenylisoxazole. ChemSynthesis.

- Kumar, V., et al. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update.

- Analytical Methods. Royal Society of Chemistry.

- AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.

- This compound. BLD Pharm.

- This compound. Advanced ChemBlocks.

- 5-(Bromoacetyl)-3-phenylisoxazole. Labsolu.

- Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.

- Lee, H.Y.F., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.

- Ekoja, A. (2017). Degradation Pathway.

- Gaware, R. (2020). Recent breakthroughs in the stability testing of pharmaceutical compounds.

- Norman, C., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis.

- An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents. Benchchem.

- Gampack, P.J.M., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound 98.00% | CAS: 3356-92-1 | AChemBlock [achemblock.com]

- 3. 3356-92-1|this compound|BLD Pharm [bldpharm.com]

- 4. 3-BROMO-5-PHENYL-ISOXAZOLE CAS#: 10557-74-1 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. jetir.org [jetir.org]

- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

potential biological activities of isoxazole core structures

An In-Depth Technical Guide to the Biological Activities of Isoxazole Core Structures

Authored by: Gemini, Senior Application Scientist

Publication Date: January 21, 2026

Abstract